1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one is a chemical compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-bromoaniline and a suitable ketone.
Formation of the Benzazepine Ring: The key step involves the formation of the benzazepine ring through cyclization reactions.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzazepine: Shares the benzazepine core structure but lacks the specific functional groups of 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one.
2-Benzazepine: Another isomeric form with different attachment points for the benzene ring.
3-Benzazepine: Similar to 1-benzazepine but with variations in the heterocyclic ring structure.
Uniqueness: this compound is unique due to the presence of the amino and bromo substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
830324-19-1 |
---|---|
Molecular Formula |
C12H11BrN2O |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-(2-amino-4-bromo-3-benzazepin-3-yl)ethanone |
InChI |
InChI=1S/C12H11BrN2O/c1-8(16)15-11(13)6-9-4-2-3-5-10(9)7-12(15)14/h2-7H,14H2,1H3 |
InChI Key |
PMTAGBINMODROM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CC2=CC=CC=C2C=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.